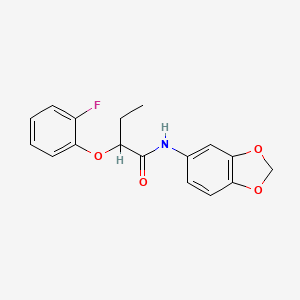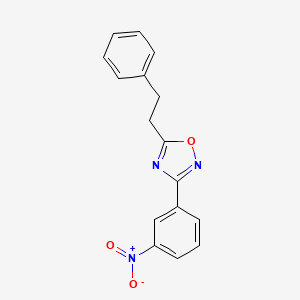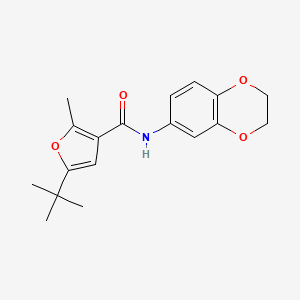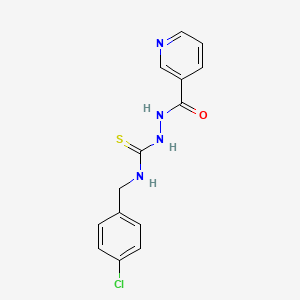
3-acetyl-6-chloro-1-hydroxy-2-methyl-4(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinolinone derivatives typically involves modifications to the quinoline structure, such as acetylation, methylation, and chlorination. While there is no direct synthesis mentioned for 3-acetyl-6-chloro-1-hydroxy-2-methyl-4(1H)-quinolinone, related synthesis pathways include reactions involving acetyl and chloro substitutions on quinolinone structures. For instance, the Vilsmeier-Haack reaction has been employed in the synthesis of 3-acetylquinolinones, which could be a starting point for further substitutions to achieve the desired compound (Ibrahim et al., 2013).
Molecular Structure Analysis
Quinolinone derivatives exhibit a range of molecular structures due to variations in substitution patterns. The structure of these compounds typically involves conjugated systems, affecting their electronic and optical properties. For instance, the study of 4-hydroxy-1-methyl-3-[2-nitro-2-oxoacetyl-2(1H)quinolinone (a related compound) provides insights into the molecular structure through FT-IR spectroscopic analyses, indicating significant aspects such as dipole moments and HOMO-LUMO energy gaps (Ismail et al., 2013).
Chemical Reactions and Properties
Quinolinones undergo various chemical reactions, including nucleophilic substitutions and ring transformations. For example, quinolinone derivatives can undergo chlorine substitution reactions under certain conditions, illustrating their reactivity and the influence of substituents on their chemical behavior (Ahmad et al., 1965). These reactions are crucial for modifying the chemical structure and properties of quinolinone compounds.
科学的研究の応用
Synthetic Chemistry Applications
3-acetyl-6-chloro-1-hydroxy-2-methyl-4(1H)-quinolinone and its derivatives have been utilized as key intermediates in the synthesis of complex heterocyclic compounds. For instance, the reactions of heterocyclic quinone methides have demonstrated the potential of related quinolinone derivatives in forming dimeric structures and Diels-Alder cycloadditions products, showcasing their versatility in synthetic organic chemistry (Chauncey & Grundon, 1990). Similarly, quinoxaline derivatives, including those related to 3-acetyl-6-chloro-1-hydroxy-2-methyl-4(1H)-quinolinone, have been engaged in nucleophilic reactions, yielding a variety of compounds with potential applicability in materials science and pharmaceutical chemistry (Badr et al., 1983).
Material Science and Analytical Applications
In material science and analytical chemistry, derivatives of 3-acetyl-6-chloro-1-hydroxy-2-methyl-4(1H)-quinolinone have been employed as reagents. For example, 3-bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone has been highlighted as a selective and highly sensitive fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography, indicating the compound's utility in enhancing detection sensitivity in analytical methodologies (Yamaguchi et al., 1985).
Biological Activity
Research into metal chelates of 8-hydroxy-5-quinolyl ketone oxime and its derivatives has shed light on their bactericidal properties, with studies demonstrating the synthesis and characterization of metal complexes that exhibit biological activity against bacteria. This line of research underscores the potential of 3-acetyl-6-chloro-1-hydroxy-2-methyl-4(1H)-quinolinone derivatives in developing new antimicrobial agents (Khalil et al., 1988).
特性
IUPAC Name |
3-acetyl-6-chloro-1-hydroxy-2-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-6-11(7(2)15)12(16)9-5-8(13)3-4-10(9)14(6)17/h3-5,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAWRDPTHHQBNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1O)C=CC(=C2)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]-1(2H)-phthalazinone hydrochloride](/img/structure/B5504740.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5504742.png)


![3-(1H-imidazol-2-yl)-1-[5-(methoxymethyl)-2-furoyl]piperidine](/img/structure/B5504768.png)
![4-{4-[(4-ethylphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5504774.png)
![1-(2-aminoethyl)-N-[(4-fluorophenyl)(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5504782.png)
![4-chloro-N-{3-[(2-phenylethyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B5504805.png)
![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5504807.png)
![2'-[(isobutylamino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B5504814.png)
![methyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5504821.png)
![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B5504825.png)